N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine
Brand Name: Vulcanchem
CAS No.: 131699-72-4
VCID: VC3036476
InChI: InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20)
SMILES: CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N
Molecular Formula: C14H17N5O2
Molecular Weight: 287.32 g/mol

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine

CAS No.: 131699-72-4

Cat. No.: VC3036476

Molecular Formula: C14H17N5O2

Molecular Weight: 287.32 g/mol

* For research use only. Not for human or veterinary use.

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine - 131699-72-4

Specification

CAS No. 131699-72-4
Molecular Formula C14H17N5O2
Molecular Weight 287.32 g/mol
IUPAC Name 1-(4-ethoxyphenyl)-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)guanidine
Standard InChI InChI=1S/C14H17N5O2/c1-3-21-11-6-4-10(5-7-11)17-13(15)19-14-16-9(2)8-12(20)18-14/h4-8H,3H2,1-2H3,(H4,15,16,17,18,19,20)
Standard InChI Key RIAVPHCURYOCRM-UHFFFAOYSA-N
Isomeric SMILES CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=O)N2)C)/N
SMILES CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N
Canonical SMILES CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=O)N2)C)N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine features a guanidine linker connecting a 4-ethoxyphenyl group and a 6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl moiety. This structure places the compound within the broader family of substituted guanidines and functionalized pyrimidine derivatives. The compound contains several important functional groups including the guanidine moiety, a dihydropyrimidinone ring, and an ethoxy-substituted phenyl group.

Based on structural analysis of similar compounds, we can predict the following properties for N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₄H₁₇N₅O₂Based on structural analysis
Molecular Weight287.32 g/molCalculated from molecular formula
AppearanceWhite to off-white solidTypical for similar compounds
SolubilityPartially soluble in DMSO and other polar solventsBased on similar guanidine derivatives
Hydrogen Bond Acceptors5Based on structure analysis
Hydrogen Bond Donors3-4Based on structure analysis

Comparative Analysis with Structural Analogs

The target compound shares significant structural similarities with two documented compounds in the literature. The first analog, N''-(4-ethoxyphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidine, differs only in the substituent at position 6 of the pyrimidine ring (methoxymethyl group instead of methyl) . The second analog, N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, differs only in the para-substituent on the phenyl ring (methoxy instead of ethoxy) .

Table 2: Comparison of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine with Structural Analogs

CompoundMolecular FormulaMolecular WeightKey Structural Difference
N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidineC₁₄H₁₇N₅O₂287.32 g/molTarget compound
N''-(4-ethoxyphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]guanidineC₁₅H₁₉N₅O₃317.35 g/molContains methoxymethyl at position 6 instead of methyl
N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidineC₁₃H₁₅N₅O₂273.29 g/molContains methoxy group instead of ethoxy on phenyl ring

Spectroscopic Properties and Characterization

Predicted Spectroscopic Features

Based on the analysis of structurally similar compounds, we can predict the following spectroscopic features for N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine:

Infrared Spectroscopy

N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would likely display characteristic IR absorption bands including:

  • N-H stretching: 3100-3300 cm⁻¹

  • C=O stretching: 1620-1640 cm⁻¹

  • C=N stretching: 1580-1650 cm⁻¹

  • C=C aromatic stretching: 1450-1520 cm⁻¹

  • C-H stretching: 2800-2950 cm⁻¹

  • C-O-C stretching (ethoxy group): 1050-1250 cm⁻¹

These predictions are based on the IR spectroscopic data available for similar pyrimidine derivatives, particularly those containing 4-oxo-1,4-dihydropyrimidine motifs .

Nuclear Magnetic Resonance Spectroscopy

Predicted ¹H NMR signals would include:

  • NH protons of guanidine and pyrimidine: 8.0-12.5 ppm (broad singlets)

  • Aromatic protons: 6.8-7.6 ppm (two doublets, AA'BB' system)

  • Methyl group at position 6: 2.0-2.5 ppm (singlet)

  • Ethoxy CH₂: 3.9-4.1 ppm (quartet)

  • Ethoxy CH₃: 1.2-1.4 ppm (triplet)

  • Pyrimidine C5-H: 5.5-6.0 ppm (singlet)

These predictions are based on the NMR data available for the related compounds and general NMR principles for similar functional groups .

Synthesis and Preparation Methods

Guanidinylation of 2-chloro-6-methyl-4-oxo-1,4-dihydropyrimidine

This approach would involve the reaction of 2-chloro-6-methyl-4-oxo-1,4-dihydropyrimidine with N-(4-ethoxyphenyl)guanidine under basic conditions. The reaction typically proceeds through nucleophilic aromatic substitution of the chloride by the guanidine nitrogen.

Multicomponent Synthesis Approach

An alternative approach might involve a modified Biginelli-type multicomponent reaction, which has been reported for similar pyrimidine derivatives . This would involve the condensation of:

  • 4-ethoxyphenylguanidine

  • Acetoacetate derivative

  • A suitable carbonyl compound

Raw Materials and Reagents

The synthesis of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine would likely require the following starting materials:

  • 4-Ethoxyphenylamine or 4-ethoxyphenyl isothiocyanate

  • Guanidine or a guanidinylating agent

  • 6-Methyl-4-oxo-1,4-dihydropyrimidine derivative or precursors

  • Appropriate solvents (DMF, DMSO, alcohols)

  • Bases (K₂CO₃, NaH, or tertiary amines)

The specific reagents would depend on the selected synthetic route and reaction conditions.

  • Biological Activity and Potential Applications

Predicted Biological Properties

Based on the structural features of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine and the known activities of related compounds, several potential biological activities can be anticipated:

  • Enzyme Inhibition: The guanidine moiety combined with the dihydropyrimidinone scaffold could potentially interact with various enzymes through hydrogen bonding and ionic interactions. Similar compounds have shown enzyme inhibitory properties.

  • Receptor Binding: The compound contains both hydrogen bond donors and acceptors in a specific spatial arrangement, which might enable binding to certain receptors or proteins.

  • Anti-inflammatory Activity: Several pyrimidine derivatives with similar structural features have demonstrated anti-inflammatory properties in preclinical studies.

  • Antimicrobial Potential: Guanidine derivatives and certain pyrimidine compounds have shown antimicrobial activities against various pathogens.

The compound's biological activity would need to be experimentally verified through appropriate assays and screening procedures.

Structure-Activity Relationships

The analysis of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine in the context of related compounds allows for some preliminary structure-activity relationship observations:

  • The guanidine linker likely plays a critical role in any biological activity, as it can form multiple hydrogen bonds and has a positive charge at physiological pH.

  • The ethoxy substituent on the phenyl ring may influence lipophilicity and membrane permeability, potentially affecting cellular uptake compared to the methoxy-substituted analog .

  • The 6-methyl group on the pyrimidine ring might impact receptor binding specificity compared to compounds with larger substituents at this position, such as the methoxymethyl group in the related compound .

SupplierCountryCustom Synthesis Capability
Amadis Chemical Company LimitedChinaYes
Combi-Blocks Inc.United StatesYes
Matrix ScientificUnited StatesYes
Fluorochem LtdUnited KingdomYes
Interbioscreen Ltd.FinlandYes

This information is derived from suppliers listed for the related compound N-(4-Methoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine .

Analytical Methods and Characterization Techniques

Chromatographic Analysis

For the analysis and characterization of N-(4-ethoxyphenyl)-N'-(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)guanidine, the following chromatographic techniques would be suitable:

  • High-Performance Liquid Chromatography (HPLC): Likely using reversed-phase columns with UV detection, similar to methods used for related pyrimidine derivatives.

  • Thin-Layer Chromatography (TLC): Using appropriate solvent systems for monitoring reaction progress during synthesis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For confirmation of molecular weight and structural identification, as evidenced by the use of this technique for similar compounds .

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